Exclusive HACL1 Substrate in Alpha-Oxidation
The enzyme 2-hydroxyacyl-CoA lyase (HACL1) exhibits absolute specificity for 2-hydroxy fatty acyl-CoA thioesters. In rat liver homogenates, 2-hydroxyoctadecanoyl-CoA is cleaved to heptadecanal and formyl-CoA, whereas the non-hydroxylated analog stearoyl-CoA (octadecanoyl-CoA) shows no detectable activity [1]. This establishes the compound as a required substrate for alpha-oxidation studies.
| Evidence Dimension | Enzymatic cleavage by 2-hydroxyacyl-CoA lyase |
|---|---|
| Target Compound Data | Cleavage to heptadecanal + formyl-CoA observed |
| Comparator Or Baseline | Octadecanoyl-CoA (stearoyl-CoA): no activity detected |
| Quantified Difference | Qualitative difference (substrate vs. non-substrate) |
| Conditions | Rat liver homogenates; ATP, CoA, Mg2+, thiamine pyrophosphate, NAD+ required |
Why This Matters
For researchers investigating alpha-oxidation or HACL1 function, only the 2-hydroxy form serves as a functional substrate, making the non-hydroxylated analog unsuitable.
- [1] Foulon V, et al. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids. J Biol Chem. 2005;280(11):9802-12. doi:10.1074/jbc.M413362200. View Source
